molecular formula C3CoNO4- B082143 Tricarbonylnitrosylcobalt CAS No. 14096-82-3

Tricarbonylnitrosylcobalt

Cat. No. B082143
CAS RN: 14096-82-3
M. Wt: 172.97 g/mol
InChI Key: CVCSGXJPONFHRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tricarbonylnitrosylcobalt has been explored in studies focusing on reactions in specific solvents, such as liquid hydrogen chloride, where reactions with halogens, nitrosyl chloride, and phosphorus pentafluoride were described. These studies have led to the preparation of new compounds and provided insights into the synthesis pathways of tricarbonylnitrosylcobalt and related complexes (Iqbal & Waddington, 1969).

Molecular Structure Analysis

The molecular structure of tricarbonylnitrosylcobalt and its derivatives has been analyzed through various spectroscopic techniques. Notably, laser-based time-resolved infrared absorption spectroscopy has been applied to study the photolysis of tricarbonylnitrosylcobalt, revealing details about sequential ligand eliminations and the formation of binuclear species, which contribute to understanding the molecular structure of these complexes (Rayner et al., 1986).

Chemical Reactions and Properties

Research into the chemical reactions and properties of tricarbonylnitrosylcobalt has highlighted its reactivity with organometallic phosphines, leading to the formation of organometallic phosphinenitrosyldicarbonylcobalt complexes. These studies are essential for understanding the reactivity and potential catalytic applications of tricarbonylnitrosylcobalt complexes (Schumann, Stelzer, & Niederreuther, 1970).

Physical Properties Analysis

The physical properties of tricarbonylnitrosylcobalt have been explored through theoretical studies, which investigate the molecular geometry and electronic structure of the complex. These studies offer insights into the conformational dynamics and potential reactivity of tricarbonylnitrosylcobalt, providing a basis for understanding its role in catalysis and material science (Antolovic & Davidson, 1987).

Chemical Properties Analysis

The chemical properties of tricarbonylnitrosylcobalt, particularly its reactivity under various conditions, have been a focus of research. Studies have delved into its interactions with nitroalkynes, leading to the stabilization of nitroacetylenes in the form of dicobalt hexacarbonyl complexes. This research not only sheds light on the chemical properties of tricarbonylnitrosylcobalt but also opens avenues for its use in synthesizing high energy-density materials (Windler et al., 2012).

Scientific Research Applications

  • Summary of the Application: Tricarbonylnitrosylcobalt (Co(CO)3NO) is used as a precursor for cobalt growth in advanced technologies, where the precursor’s reaction is enhanced by electronic excitation . This is particularly relevant in the context of the scaling limit for the current complementary metal–oxide semiconductor (CMOS) technology, which necessitates a three-dimensional integration with vertically stacked electronic components .
  • Methods of Application or Experimental Procedures: The study utilized real-time time-dependent density functional theory and Ehrenfest dynamics scheme to investigate excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . The research focused on the dissociation pathways of the NO ligand on the precursor .
  • Results or Outcomes: The study demonstrated two dissociation pathways of the NO ligand on the precursor . Detailed electronic structures were further analyzed to provide an insight into dynamics following the electronic excitations . This study sheds light on computational demonstration and underlying mechanism of the electronic-excitation-induced dissociation, especially in molecules with complex chemical bonds such as the Co(CO)3NO .

Safety And Hazards

Tricarbonylnitrosylcobalt is highly toxic . It is classified as having acute oral toxicity (Category 3), acute inhalation toxicity - vapors (Category 2), respiratory sensitization (Category 1), and carcinogenicity (Category 2) .

Future Directions

While specific future directions for Tricarbonylnitrosylcobalt are not mentioned in the retrieved sources, one study investigates the excited-state nonadiabatic dynamics of ligand dissociation of cobalt tricarbonyl nitrosyl . This could potentially open up new avenues for research and applications of this compound.

properties

IUPAC Name

carbon monoxide;cobalt;nitroxyl anion
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCSGXJPONFHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3CoNO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbon monoxide;cobalt;nitroxyl anion

CAS RN

14096-82-3
Record name Tricarbonylnitrosylcobalt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
88
Citations
P Papp, S Engmann, M Kučera, M Stano… - International Journal of …, 2013 - Elsevier
In a combined theoretical and experimental study we calculate the geometrical parameters, dipole moments and rotational constants for the two lowest spin states of Co(CO) 3 NO, ie, …
Number of citations: 16 www.sciencedirect.com
O Crichton, AJ Rest - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
JCS Dalton Page 1 536 JCS Dalton Photochemistry of Tricarbonylnitrosylcobalt in Frozen Gas Matrices at 20 K. Infrared Spectroscopic Evidence for Dicarbonylnitrosylcobalt and …
Number of citations: 15 pubs.rsc.org
DM Rayner, AS Nazran, M Drouin… - The Journal of Physical …, 1986 - ACS Publications
… Effect of Tricarbonylnitrosylcobalt Pressure. We now address the nature of the processes leading to the slower loss of absorption at 1825 cm"1 noted earlier. Figure 5 shows time-…
Number of citations: 50 pubs.acs.org
K Hedberg, L Hedberg, K Hagen, RR Ryan… - Inorganic …, 1985 - ACS Publications
Introduction Transition-metal complexes with nitric oxide ligands (nitrosyl complexes) have structures in which the MNO groups tend to be either nearly linear or rather strongly bent. On …
Number of citations: 36 pubs.acs.org
Y Lee, G Kolesov, X Yao, E Kaxiras, K Cho - Scientific reports, 2021 - nature.com
We utilize real-time time-dependent density functional theory and Ehrenfest dynamics scheme to investigate excited-state nonadiabatic dynamics of ligand dissociation of cobalt …
Number of citations: 3 www.nature.com
W Evans, JI Zink - Journal of the American Chemical Society, 1981 - ACS Publications
Photochemical reactions of Co (CO) 3NO in both the gas andsolution phases are reported and interpreted in terms of a bent cobalt-nitrosyl unit inthe excited state. The molecular orbital …
Number of citations: 40 pubs.acs.org
BE Bursten, JR Jensen, DJ Gordon… - Journal of the …, 1981 - ACS Publications
Projected-SW and configuration interaction calculations are used to discuss the bonding and photoelectron spectra of Co (CO) 3NOand Mn (CO) 4NO, the latter spectrum being …
Number of citations: 41 pubs.acs.org
JL Roustan, Y Lijour, BA Morrow - Inorganic Chemistry, 1987 - ACS Publications
Conclusion Two kinds of bonding parameters, and, were introduced for substituted phthalocyanines to interpret Mossbauer parameters, and AEq, of tetracoordinate (phthalocyaninato) …
Number of citations: 20 pubs.acs.org
X Wang, L Andrews - The Journal of Physical Chemistry A, 2001 - ACS Publications
Reactions of laser-ablated cobalt atoms with CO and NO mixtures in excess argon during condensation at 7 K generate a series of unsaturated cobalt carbonyl nitrosyls including Co(CO…
Number of citations: 19 pubs.acs.org
H Schumann, M Meissner, HJ Kroth - Zeitschrift für Naturforschung B, 1978 - degruyter.com
Komplexe des Typs [< Bun (Me3E) 3-wP](CO) 2 (NO) Co mit n= 0 und 3 und E= Si, Ge, Sn sind bereits seit 1969 bekannt [2], Die Reihe dieser Verbindungen wurde nun durch die …
Number of citations: 6 www.degruyter.com

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